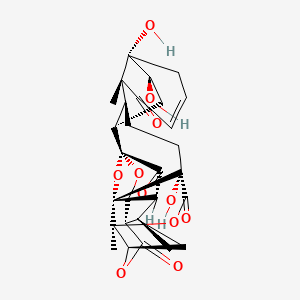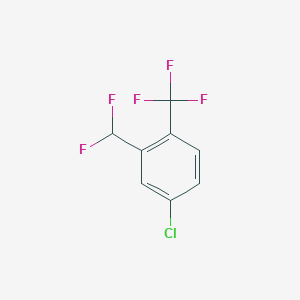
4-Chloro-2-(difluoromethyl)benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chlorobenzotrifluoride with difluoromethylating agents under specific conditions
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-(difluoromethyl)benzotrifluoride may involve large-scale chemical reactions using specialized equipment. The process typically includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(difluoromethyl)benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
4-Chloro-2-(difluoromethyl)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and chlorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the difluoromethyl group.
2-Chloro-4-(trifluoromethyl)benzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-2-(trifluoromethyl)benzotrifluoride: Similar structure with a trifluoromethyl group at the 2-position.
Uniqueness
4-Chloro-2-(difluoromethyl)benzotrifluoride is unique due to the presence of both the chlorine atom and the difluoromethyl group, which can impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
320-85-4 |
|---|---|
Fórmula molecular |
C8H4ClF5 |
Peso molecular |
230.56 g/mol |
Nombre IUPAC |
4-chloro-2-(difluoromethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4ClF5/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H |
Clave InChI |
LPHZJJOPSKCPBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


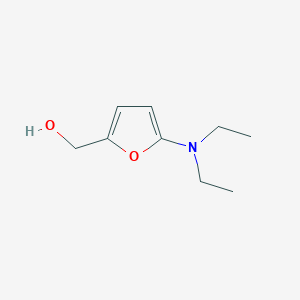

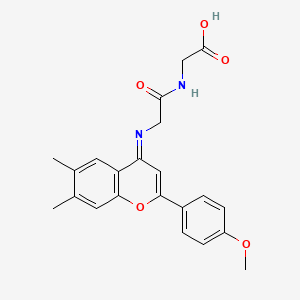
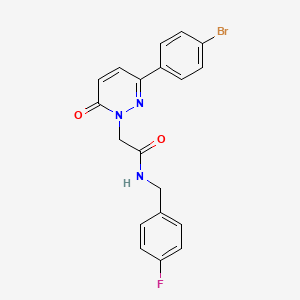
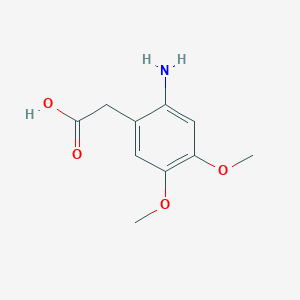
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)


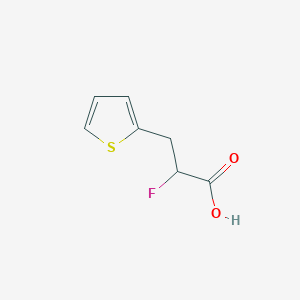
![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
